6-bromo-7-methoxyquinazolin-4(3H)-one
Overview
Description
6-Bromo-7-methoxyquinazolin-4(3H)-one is a chemical compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of bromine and methoxy groups in this compound can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-7-methoxyquinazolin-4(3H)-one typically involves the bromination of 7-methoxyquinazolin-4(3H)-one. The reaction is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and quality. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-methoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and ligands are often used in coupling reactions, with solvents like toluene or DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazolinones, while coupling reactions can produce biaryl or heteroaryl derivatives.
Scientific Research Applications
6-Bromo-7-methoxyquinazolin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer, antiviral, and anti-inflammatory drugs.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Biology: It is employed in chemical biology research to probe the mechanisms of action of different biological processes.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-bromo-7-methoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and methoxy groups can enhance its binding affinity and selectivity towards these targets. The compound may modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-7-methoxyquinazolin-4(3H)-one: Similar structure but with a chlorine atom instead of bromine.
6-Fluoro-7-methoxyquinazolin-4(3H)-one: Similar structure but with a fluorine atom instead of bromine.
7-Methoxyquinazolin-4(3H)-one: Lacks the halogen substituent.
Uniqueness
6-Bromo-7-methoxyquinazolin-4(3H)-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and unsubstituted analogs. The bromine atom can enhance the compound’s ability to participate in various chemical reactions and improve its binding affinity to molecular targets.
Properties
IUPAC Name |
6-bromo-7-methoxy-3H-quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-8-3-7-5(2-6(8)10)9(13)12-4-11-7/h2-4H,1H3,(H,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJIADZBJSYSIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CNC2=O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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